

2-Chloro-6-methoxy-3-phenylquinoline CAS number and identifiers

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Compound of Interest

Compound Name: *2-Chloro-6-methoxy-3-phenylquinoline*

CAS No.: 85274-57-3

Cat. No.: B1624022

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Technical Monograph: 2-Chloro-6-methoxy-3-phenylquinoline

CAS Number: 85274-57-3 Document Type: Technical Reference & Synthesis Guide Version: 2.0 (2026)[1]

Executive Summary & Compound Identity

2-Chloro-6-methoxy-3-phenylquinoline (CAS 85274-57-3) is a halogenated heterocyclic scaffold belonging to the privileged class of 2,3-disubstituted quinolines. It serves as a critical electrophilic intermediate in medicinal chemistry, particularly in the development of antiviral (HCV, HIV) and antineoplastic agents.

The compound is defined by the presence of a chlorine atom at the C2 position, which is highly activated for Nucleophilic Aromatic Substitution (

) and Palladium-catalyzed cross-coupling reactions, allowing for rapid diversification of the quinoline core.

Chemical Identifiers & Properties[1][2][3][4][5][6][7][8][9][10]

Property	Specification
CAS Number	85274-57-3
IUPAC Name	2-chloro-6-methoxy-3-phenylquinoline
Molecular Formula	
Molecular Weight	269.73 g/mol
SMILES	<chem>COC1ccc2nc(Cl)c(c3ccccc3)cc2c1</chem>
InChI Key	GGBHOBDCDNXFFD-UHFFFAOYSA-N
Appearance	Off-white to pale yellow solid
Solubility	Soluble in DCM, Chloroform, DMSO; Insoluble in water

Structural Significance & Reactivity Profile

The pharmacological value of **2-chloro-6-methoxy-3-phenylquinoline** lies in its electronic structure. The nitrogen atom in the quinoline ring exerts an electron-withdrawing effect, making the C2-chlorine susceptible to displacement. Furthermore, the 3-phenyl ring provides steric bulk and lipophilicity, often enhancing the binding affinity of derived drugs to hydrophobic pockets in protein targets (e.g., viral polymerases or kinases).

Reactivity Logic

- C2-Chlorine Displacement (): The C2 position is electron-deficient. Nucleophiles (amines, thiols, alkoxides) can displace the chloride under thermal or microwave conditions.
- Suzuki-Miyaura Coupling: The C2-Cl bond is a viable handle for Pd-catalyzed coupling with boronic acids, allowing the installation of bi-aryl systems.

- 6-Methoxy Handle: The methoxy group can be demethylated (using) to reveal a phenol, providing a secondary site for functionalization.

Synthesis Protocol: Deoxychlorination Route

While various routes exist (e.g., Povarov reaction), the most robust and scalable method for generating high-purity 2-chloroquinolines is the Deoxychlorination of 6-methoxy-3-phenylquinolin-2(1H)-one using phosphoryl chloride ().

Precursor Preparation

The starting material, 6-methoxy-3-phenylquinolin-2(1H)-one, is typically synthesized via the condensation of 2-amino-5-methoxybenzaldehyde with phenylacetic acid derivatives or through Knorr quinoline synthesis variants.

Core Protocol: Chlorination via

Objective: Convert the tautomeric 2-hydroxy/2-oxo group into the 2-chloro functionality.

Reagents

- Substrate: 6-methoxy-3-phenylquinolin-2(1H)-one (1.0 eq)
- Reagent: Phosphoryl chloride () (5.0 – 10.0 eq) – Acts as solvent and reagent.
- Catalyst (Optional): N,N-Dimethylaniline (catalytic amount) to accelerate the reaction.
- Solvent: Neat () or Toluene (if dilution is required).

Step-by-Step Methodology

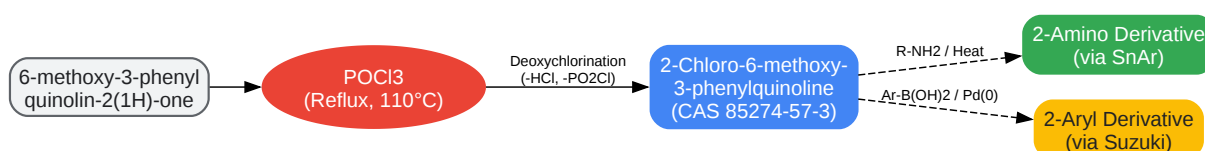
- Setup: Equip a dry 2-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a drying tube (

-) or nitrogen inlet.
- Addition: Charge the flask with the quinolone substrate. Carefully add under inert atmosphere. Caution: is corrosive and reacts violently with moisture.
 - Reaction: Heat the mixture to reflux () for 2–4 hours.
 - Checkpoint: Monitor via TLC (Eluent: 20% EtOAc/Hexane). The starting material (polar, low) should disappear, replaced by the non-polar product (high).
 - Quenching (Critical Step):
 - Cool the reaction mixture to room temperature.
 - Remove excess under reduced pressure (rotary evaporator with a caustic trap).
 - Pour the viscous residue slowly onto crushed ice/water with vigorous stirring. Exothermic reaction.
 - Neutralization: Neutralize the aqueous suspension to pH 7–8 using saturated solution or .
 - Extraction: Extract the aqueous layer with Dichloromethane (). Combine organic layers, dry over anhydrous , and concentrate.

- Purification: Recrystallize from Ethanol or purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).

Visualizing the Workflow

The following diagram illustrates the synthesis and downstream diversification pathways.



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Figure 1: Synthesis of CAS 85274-57-3 and subsequent diversification pathways.

Safety & Handling (E-E-A-T)

As a halogenated heterocycle, this compound must be handled with strict adherence to safety protocols.

- Hazards: Classified as Acute Tox. 3 (Oral) and Eye Dam. 1.[2] It causes serious eye damage and is toxic if swallowed.[3]
- PPE: Wear chemical-resistant gloves (Nitrile), safety goggles (or face shield), and a lab coat. Handle only in a fume hood.
- Storage: Store in a cool, dry place () under inert gas (Argon/Nitrogen) to prevent slow hydrolysis of the chloro-substituent.

Applications in Drug Discovery

The **2-chloro-6-methoxy-3-phenylquinoline** scaffold is a bioisostere for various polycyclic aromatic hydrocarbons found in nature.

- **Antiviral Research:** Derivatives of 2-phenylquinolines are extensively studied as non-nucleoside inhibitors of viral polymerases. The 6-methoxy group mimics the electronic properties found in potent HCV NS3/4A protease inhibitors.
- **Fluorescent Probes:** Due to the extended conjugation provided by the 3-phenyl ring, derivatives often exhibit fluorescence, making them useful as biological tags or sensors.
- **Kinase Inhibition:** The planar structure allows intercalation into ATP-binding sites of kinases, serving as a template for Type I or Type II kinase inhibitors.

References

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